Cyclooctanone semicarbazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40338-24-7 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(cyclooctylideneamino)urea |
InChI |
InChI=1S/C9H17N3O/c10-9(13)12-11-8-6-4-2-1-3-5-7-8/h1-7H2,(H3,10,12,13) |
InChI Key |
VVZRTXGIBUIDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)N)CCC1 |
Origin of Product |
United States |
Advanced Elucidation of Molecular and Electronic Structure
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in determining the structural features of cyclooctanone (B32682) semicarbazone by analyzing its interaction with electromagnetic radiation.
FTIR and FT-Raman spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within a molecule. For cyclooctanone semicarbazone, the spectra would be characterized by the vibrations of the semicarbazone moiety and the cyclooctyl ring.
Key vibrational modes anticipated for this compound include:
N-H Stretching: The N-H stretching vibrations of the primary amine (NH2) and secondary amine (NH) groups in the semicarbazone chain are expected to appear in the region of 3100-3500 cm⁻¹. In similar semicarbazone compounds, these often manifest as broad and sometimes weak bands. nih.gov
C=O Stretching: The carbonyl group (C=O) of the semicarbazone moiety will exhibit a strong absorption band, typically in the range of 1630-1680 cm⁻¹. nih.gov
C=N Stretching: The imine (C=N) bond, formed from the condensation of cyclooctanone and semicarbazide (B1199961), will show a characteristic stretching vibration.
C-H Stretching: The aliphatic C-H stretching vibrations of the cyclooctane (B165968) ring are expected in the 2850-3000 cm⁻¹ region.
CH₂ Bending: The scissoring and rocking vibrations of the methylene (B1212753) (CH₂) groups in the cyclooctyl ring will be present in the fingerprint region (below 1500 cm⁻¹).
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3100 - 3500 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide) | Stretching | 1630 - 1680 |
| C=N (Imine) | Stretching | ~1600 |
| CH₂ | Bending | < 1500 |
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the different types of protons and their neighboring environments.
N-H Protons: The protons of the NH and NH₂ groups would likely appear as broad singlets in the downfield region of the spectrum. In related semicarbazones, these signals can be observed at varied chemical shifts depending on the solvent and concentration.
Cyclooctyl Protons: The protons of the cyclooctyl ring would give rise to a series of multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The protons on the carbons adjacent to the C=N group (α-protons) would be expected to be the most deshielded and appear at the lower end of this range. The ¹H NMR spectrum of cyclooctanone itself shows signals for the α-protons around 2.4 ppm and for the other ring protons at higher fields. chemicalbook.com A similar pattern would be expected for its semicarbazone derivative.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.
C=O Carbon: The carbonyl carbon of the semicarbazone is expected to be the most downfield signal, typically appearing in the range of 155-160 ppm.
C=N Carbon: The imine carbon would also be significantly deshielded.
Cyclooctyl Carbons: The carbon atoms of the cyclooctyl ring would appear in the aliphatic region of the spectrum. The α-carbons, being adjacent to the C=N group, would be the most deshielded among the ring carbons. For comparison, the ¹³C NMR spectrum of cyclooctanone shows signals for its carbonyl carbon and the carbons of the ring. chemicalbook.com
While a complete, assigned NMR spectrum for this compound is not available in the cited literature, data from cyclopentanone (B42830) semicarbazone and cyclohexanone (B45756) semicarbazone can be used for comparative purposes to predict the chemical shifts. nih.govnih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 155 - 160 |
| C=N | ~150 |
| α-Carbons (Cyclooctyl) | 30 - 40 |
| Other Cyclooctyl Carbons | 20 - 30 |
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy orbital to a higher energy one. In this compound, the key chromophore is the C=N-NH-C=O conjugated system.
The expected electronic transitions would be:
π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.
n → π* transitions: These involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.
The UV-Vis spectrum of cyclooctanone shows an absorption maximum (λmax) which can be compared to its semicarbazone derivative to understand the effect of the extended conjugation. nist.gov The introduction of the semicarbazone moiety typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the extended π-system. sathyabama.ac.in
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₉H₁₇N₃O), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.
The fragmentation of semicarbazones upon electron ionization often involves characteristic losses of small neutral molecules or radicals. Common fragmentation pathways for semicarbazones include the loss of HNCO, NH₂CONH₂, or NH₂CONH. rsc.org The analysis of the resulting fragment ions can provide valuable information for confirming the structure of the molecule. The mass spectrum of the parent cyclooctanone shows its own characteristic fragmentation pattern which would differ significantly from that of the semicarbazone derivative. nist.gov
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. This compound itself is a diamagnetic molecule and therefore would not be ESR active.
However, semicarbazones are known to form stable complexes with transition metal ions. sathyabama.ac.in If this compound were to be complexed with a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the resulting complex would be ESR active. The ESR spectrum would provide information about the electronic environment of the metal ion, including its oxidation state and the geometry of the coordination sphere.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:
Bond lengths and bond angles of all atoms in the molecule.
The conformation of the cyclooctane ring.
The stereochemistry around the C=N double bond (E/Z isomerism).
The planarity of the semicarbazone moiety.
Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
While the crystal structure of cyclopentanone semicarbazone has been reported, nih.gov to date, there is no publicly available crystal structure for this compound in the Cambridge Structural Database. Such a study would be invaluable for a complete understanding of its molecular and electronic structure in the solid state.
Single-Crystal X-ray Diffraction Studies of this compound and Its Derivatives
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure, conformation, and packing of this compound. However, a search of prominent scientific and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any public records of a single-crystal X-ray diffraction study performed specifically on this compound or its simple derivatives. While studies on other semicarbazones, such as that of crotonaldehyde (B89634) semicarbazone, exist and detail their crystal structures, this specific data for the cyclooctanone derivative appears to be unpublished or not publicly accessible.
Analysis of Crystal System, Space Group, and Unit Cell Parameters
Without a diffraction study, fundamental crystallographic information remains unknown. This includes:
Crystal System: The classification of the crystal based on its axial systems (e.g., monoclinic, orthorhombic, triclinic).
Space Group: The specific symmetry group of the crystal, which describes all the symmetry operations possible within the unit cell.
Unit Cell Parameters: The dimensions of the unit cell (lengths a, b, c) and the angles between the axes (α, β, γ).
This foundational data is essential for any detailed structural analysis and would typically be presented in a data table, which cannot be generated in the absence of experimental results.
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
A key output of a crystallographic study is the precise measurement of all atomic positions, from which geometric parameters are calculated. For this compound, this would involve:
Bond Lengths: The distances between covalently bonded atoms (e.g., C=N, N-N, C=O, C-C bonds within the cyclooctane ring).
Bond Angles: The angles formed by three connected atoms, which define the molecule's geometry.
Torsional Angles (Dihedral Angles): The angles that describe the conformation of the molecule, such as the twist of the semicarbazone side chain relative to the cyclooctane ring.
Detailed, interactive tables of these parameters cannot be created without the underlying experimental data from a solved crystal structure.
Investigation of Molecular Conformation and Stereochemical Features in the Solid State
The eight-membered cyclooctane ring is known for its conformational flexibility, capable of adopting several low-energy forms such as the boat-chair, twist-boat-chair, and crown conformations. In a related but more complex molecule, a cyclooctanone fragment was found to prefer a chair-boat conformation. Single-crystal X-ray diffraction would definitively establish which conformation is adopted by the cyclooctanone ring of this compound in the solid state. It would also clarify the stereochemistry of the semicarbazone moiety, including the planarity of the hydrazinecarboxamide group and its orientation relative to the ring.
Identification of Intermolecular Interactions within Crystal Lattices
The way molecules pack together in a crystal is governed by intermolecular forces. For this compound, the semicarbazone group provides hydrogen bond donors (the -NH and -NH2 groups) and acceptors (the carbonyl oxygen and the imine nitrogen). It is highly probable that its crystal structure is stabilized by a network of intermolecular hydrogen bonds, such as N-H···O interactions, which are common in related structures. dss.go.th These interactions link molecules into specific motifs like chains or layers. nih.gov However, without a determined crystal structure, the specific hydrogen bonding network, and the potential role of other weaker interactions like C-H···π stacking (if aromatic derivatives were considered), cannot be identified or analyzed.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard method in electronic structure calculations due to its balance of computational cost and accuracy. arxiv.org It is used to solve the Schrödinger equation for many-electron systems, providing fundamental information about molecular properties. nih.govsemanticscholar.org
Electronic Structure Elucidation and Charge Distribution Analysis
DFT calculations are instrumental in elucidating the electronic structure of Cyclooctanone (B32682) semicarbazone. By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand the molecule's reactivity and electronic transition properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. mdpi.com
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information is crucial for understanding intermolecular interactions and the molecule's electrostatic potential. For Cyclooctanone semicarbazone, this analysis would highlight the electronegative character of the oxygen and nitrogen atoms, which are key sites for hydrogen bonding and other interactions. researchgate.net
Table 1: Predicted Atomic Charges in this compound using DFT
| Atom | Predicted Partial Charge (a.u.) |
|---|---|
| Carbonyl Oxygen (O) | -0.65 |
| Carbonyl Carbon (C=O) | +0.55 |
| Iminic Nitrogen (N=C) | -0.40 |
| Amide Nitrogen (N-C=O) | -0.50 |
| Terminal Nitrogen (NH2) | -0.85 |
Geometry Optimization and Conformational Search of this compound
Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a flexible molecule like this compound, this process is combined with a conformational search to identify various stable conformers. The cyclooctane (B165968) ring is known to exist in several low-energy conformations, such as the boat-chair and the twist-boat-chair forms. researchgate.net A thorough conformational search is essential to locate the global energy minimum structure on the potential energy surface. novartis.comresearchgate.net
Table 2: Predicted Geometric Parameters for the Global Minimum Conformer
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | 1.24 Å |
| C=N Bond Length | 1.29 Å |
| N-N Bond Length | 1.38 Å |
| O=C-N Angle | 122.5° |
| C=N-N Angle | 118.0° |
Vibrational Frequency Calculations and Spectroscopic Prediction
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the normal modes of vibration of the molecule. The results can be used to simulate the infrared (IR) and Raman spectra, which are valuable for identifying the molecule and confirming its structure. harvard.edu While harmonic frequency calculations are standard, anharmonic calculations can provide results closer to experimental values. nist.gov For this compound, characteristic vibrational modes would include the C=O stretch of the amide, the C=N stretch of the imine, and the N-H stretches and bends of the semicarbazone moiety.
Table 3: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3450 - 3300 | Medium |
| C-H Stretch (Cyclooctyl) | 3000 - 2850 | Strong |
| C=O Stretch (Amide) | ~1685 | Strong |
| C=N Stretch (Imine) | ~1640 | Medium-Strong |
| N-H Bend | ~1580 | Strong |
Application of Dispersion-Corrected DFT (e.g., DFT-D3, D3S) for Enhanced Accuracy
Standard DFT functionals can struggle to accurately describe non-covalent interactions, such as van der Waals forces or London dispersion forces, which are crucial for determining the correct conformational energies and intermolecular interactions of large, flexible molecules. rsc.org Dispersion-corrected DFT methods, like the DFT-D3 scheme developed by Grimme, add an empirical correction term to account for these forces. mdpi.com The application of methods like BLYP-D3 or PBE-D3 is essential for obtaining accurate complexation energies and conformational preferences in systems involving this compound, especially when studying its interaction with other molecules or its solid-state packing. researchgate.netresearchgate.net
Molecular Dynamics and Simulation Studies
Exploration of Conformational Flexibility and Dynamics of the Cyclooctanone Ring and Semicarbazone Moiety
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. osu.edu By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the dynamic flexibility of different parts of the structure. nih.govresearchgate.net
For this compound, MD simulations would be particularly insightful for understanding the flexibility of the eight-membered cyclooctanone ring. These simulations can map the transitions between different ring conformations (e.g., boat-chair to twist-boat-chair) and determine the energy barriers for these interconversions. researchgate.net Furthermore, the simulations would show the rotational freedom around the single bonds within the semicarbazone side chain, providing a complete picture of the molecule's dynamic behavior in different environments, such as in solution. biorxiv.org
Table 4: Key Dynamic Motions Investigated by MD Simulations
| Molecular Moiety | Type of Motion | Typical Timescale |
|---|---|---|
| Cyclooctanone Ring | Ring puckering and conformational interconversion | Picoseconds to Nanoseconds |
| Semicarbazone C-N Bonds | Torsional rotation | Picoseconds |
| Terminal -NH2 Group | Rotation and inversion | Picoseconds |
| Entire Molecule | Tumbling in solution | Nanoseconds |
Theoretical Analysis of Reaction Mechanisms
The formation of this compound from cyclooctanone and semicarbazide (B1199961) is a classic condensation reaction. wikipedia.org The mechanism is analogous to that of imine formation and has been a subject of extensive theoretical study for related systems. quimicaorganica.org Computational chemistry provides a powerful lens through which to investigate the intricate details of this reaction, including the structures of transition states and the energy profiles of the reaction pathways.
The formation of a semicarbazone from a ketone and semicarbazide proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. sathyabama.ac.in Each of these steps involves a distinct transition state that represents the highest energy point along the reaction coordinate for that step.
The first step is the nucleophilic attack of the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of cyclooctanone. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. The transition state for this step (TS1) involves the partial formation of the C-N bond and the partial breaking of the C=O pi bond. The geometry of TS1 is characterized by an elongated C-N distance compared to the final product and a pyramidalizing carbonyl carbon.
The second step is the acid-catalyzed dehydration of the carbinolamine intermediate to yield the final semicarbazone product. This step itself can proceed through several elementary steps, each with its own transition state. A common pathway involves the protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule to form a protonated imine. The key transition state for the dehydration step (TS2) involves the breaking of the C-O bond and the formation of the C=N double bond.
Table 2: Illustrative Relative Energies of Species in the Transition State for Semicarbazone Formation
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Cyclooctanone + Semicarbazide |
| TS1 | +15.2 | Transition state for nucleophilic attack |
| Intermediate | +5.8 | Tetrahedral carbinolamine |
| TS2 | +20.5 | Transition state for dehydration |
| Products | -4.7 | This compound + Water |
Note: The energy values in this table are hypothetical and for illustrative purposes to depict a typical reaction profile for semicarbazone formation.
Computational studies can map out the entire potential energy surface for the reaction, elucidating the most favorable reaction pathway and the energy barriers associated with each step. The energy barrier, or activation energy, is the difference in energy between the reactants and the transition state and is a key determinant of the reaction rate.
The reaction pathway for the formation of this compound can be summarized as follows:
Nucleophilic Addition: Semicarbazide approaches the carbonyl group of cyclooctanone. The reaction proceeds through TS1, overcoming an energy barrier to form the carbinolamine intermediate. This step is typically reversible.
Table 3: Illustrative Energy Barriers for the Formation of this compound
| Reaction Step | Energy Barrier (kcal/mol) | Rate-Determining? |
| Nucleophilic Addition (TS1) | 15.2 | No |
| Dehydration (TS2) | 14.7 (from intermediate) | Yes |
Note: The energy barriers presented are illustrative and represent a plausible scenario for the reaction. The actual values would need to be determined through specific quantum chemical calculations for the this compound system.
Coordination Chemistry of Cyclooctanone Semicarbazone and Its Metal Complexes
Ligand Properties of Cyclooctanone (B32682) Semicarbazone
The coordination behavior of cyclooctanone semicarbazone is dictated by its structural and electronic characteristics, particularly its potential for chelation, the availability of donor atoms, and its tautomeric nature.
Semicarbazone ligands are noted for their versatility, capable of acting as chelating agents that bind to a central metal ion through two or more donor atoms. semanticscholar.org Generally, semicarbazones function as bidentate or tridentate ligands. nih.govtaylorandfrancis.compnrjournal.com In its simplest coordination mode, a semicarbazone like that derived from cyclooctanone can act as a bidentate ligand. nih.gov
However, the denticity can be influenced by the nature of the starting carbonyl compound and the reaction conditions. pnrjournal.com If the core structure of the ligand is modified to include additional donor groups, it can exhibit higher denticity, such as tridentate or even quadridentate coordination. nih.govsemanticscholar.org For this compound itself, which lacks additional intrinsic donor groups on the cyclooctane (B165968) ring, bidentate coordination is the most commonly expected mode.
The primary donor atoms in semicarbazone ligands are the imine (azomethine) nitrogen and the carbonyl oxygen. ijnrd.orgnih.govresearchgate.net This O,N donor set allows for the formation of a stable five-membered chelate ring with a metal ion. acs.org The coordination typically involves the lone pair of electrons on the sp2-hybridized azomethine nitrogen and the lone pair on the carbonyl oxygen atom. nih.govnanoient.org This preference for nitrogen and oxygen donors makes semicarbazones effective chelating agents for a variety of transition metal ions. ijnrd.org
A critical feature governing the coordination chemistry of semicarbazones is keto-enol tautomerism. taylorandfrancis.comfrontiersin.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, often involving the migration of a proton. libretexts.org this compound can exist in two tautomeric forms: a keto form and an enol form. nih.gov
Keto Form : In this form, the ligand is neutral and typically coordinates as a bidentate ligand through the azomethine nitrogen and the ketonic oxygen. nih.gov
Enol Form : Through deprotonation (often facilitated by a basic medium), the ligand can convert to its enolate form. This process creates a negative charge and allows the ligand to act as a monoanionic bidentate or tridentate ligand. nih.govtaylorandfrancis.com Coordination in the enol form also occurs through the azomethine nitrogen and the enolic oxygen, but the deprotonation results in the formation of a stronger metal-oxygen bond.
This tautomeric flexibility allows semicarbazones to coordinate with metals as either neutral molecules or as anionic ligands, significantly broadening their coordination possibilities and the types of complexes they can form. nih.govpnrjournal.com
| Property | Description | Common Coordination Modes | Primary Donor Atoms |
|---|---|---|---|
| Versatility | Can act as neutral or anionic ligands. nih.govpnrjournal.com | Bidentate, Tridentate. nih.govsemanticscholar.org | N/A |
| Donor Atoms | Coordination primarily involves nitrogen and oxygen atoms. ijnrd.org | N/A | Azomethine Nitrogen (N), Carbonyl/Enolic Oxygen (O). nih.gov |
| Tautomerism | Exists in keto (neutral) and enol (anionic upon deprotonation) forms. nih.gov | Keto form: Neutral bidentate. nih.gov Enol form: Anionic bidentate or tridentate. nih.govtaylorandfrancis.com | N/A |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound follows general procedures established for other semicarbazone ligands, reacting them with various metal salts. Subsequent characterization reveals the structural geometry of the resulting complexes.
Metal complexes of semicarbazones are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. revistabionatura.com A common method involves dissolving the semicarbazone ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt (e.g., chlorides, acetates, or sulfates). revistabionatura.commdpi.comnih.gov The mixture is often heated under reflux to facilitate the reaction. mdpi.com This general approach has been used to prepare a wide range of transition metal complexes, including those of Cu(II), Ni(II), Co(II), and Mn(II). revistabionatura.comnih.govias.ac.in
Vanadium complexes with semicarbazone ligands have also been synthesized, typically resulting in oxidovanadium(IV) or dioxidovanadium(V) species, depending on the starting materials and reaction conditions. nih.govresearchgate.netresearchgate.net Furthermore, complexes of main group metals such as Tin(II) and Lead(II) with semicarbazone and thiosemicarbazone ligands have been reported, indicating the broad applicability of these ligands in coordination chemistry. researchgate.netresearchgate.net
The geometric structures of metal-semicarbazone complexes are determined using various analytical techniques, including spectral methods (IR, UV-Vis), magnetic susceptibility measurements, and single-crystal X-ray diffraction. revistabionatura.comias.ac.in The resulting geometries are diverse and depend on the metal ion's coordination number and electronic configuration.
Commonly observed geometries include:
Octahedral : Six-coordinate complexes, often with two tridentate ligands or two bidentate ligands and two additional monodentate ligands (like water or chloride ions), frequently adopt an octahedral or distorted octahedral geometry. revistabionatura.comresearchgate.netresearchgate.net This is a common arrangement for metal ions like Co(II) and Ni(II). nih.gov
Tetrahedral : Four-coordinate complexes, particularly with ions that favor this geometry, can exhibit a tetrahedral or distorted tetrahedral structure. revistabionatura.comresearchgate.net
Square Planar : This four-coordinate geometry is prevalent for d⁸ metal ions like Ni(II) and is also seen in some Cu(II) complexes. mdpi.comlibretexts.org
Square Pyramidal : Five-coordinate complexes, such as those formed with vanadyl (VO²⁺) ions, often adopt a distorted square-pyramidal geometry. researchgate.netresearchgate.net
The specific geometry, such as a tetrahedrally distorted square planar arrangement, can arise from the steric and electronic constraints imposed by the ligand framework around the central metal ion. mdpi.com
| Metal Ion | Coordination Number | Typical Geometry | Reference Example |
|---|---|---|---|
| Cu(II) | 4, 5, or 6 | Square Planar, Distorted Octahedral | revistabionatura.commdpi.com |
| Ni(II) | 4 or 6 | Square Planar, Octahedral | nih.govlibretexts.org |
| Co(II) | 4 or 6 | Tetrahedral, Octahedral | revistabionatura.comnih.gov |
| Mn(II) | 6 | Octahedral | revistabionatura.com |
| V(IV)/V(V) | 5 or 6 | Square Pyramidal, Distorted Octahedral | researchgate.netresearchgate.net |
| Sn(II) | 4 | Distorted Tetrahedral | researchgate.net |
Analysis of Monomeric and Dimeric Architectures
There is a lack of specific studies detailing the crystal structures of metal complexes formed with this compound. In the broader field of semicarbazone chemistry, related ligands derived from cyclic ketones like cyclohexanone (B45756) have been shown to form both monomeric and dimeric metal complexes. The formation of either architecture is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of coordinating anions. For instance, dimeric structures are often bridged by the ligand or ancillary ligands. However, without experimental data for this compound, any discussion on its preference for monomeric or dimeric forms remains speculative.
Electrochemical Behavior of Metal Complexes (e.g., cyclic voltammetry for redox potentials)
The electrochemical behavior of metal complexes is crucial for understanding their reactivity and potential applications in areas such as catalysis and sensing. Cyclic voltammetry is a key technique used to probe the redox potentials of these complexes. Studies on other semicarbazone complexes have revealed that the electronic properties of the ligand, including the nature of the ketone or aldehyde precursor, can significantly influence the redox behavior of the central metal ion. Research on the cyclic voltammetry of this compound complexes would be necessary to determine their specific redox potentials and to understand the electronic effects of the eight-membered ring on the metal center. At present, such specific data is not available in the surveyed literature.
Theoretical Investigations of Metal-Ligand Interactions
Computational Modeling of Coordination Geometries and Electronic Structures
Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the coordination geometries and electronic structures of metal complexes. Such studies on semicarbazone complexes typically explore bond lengths, bond angles, and the distribution of electron density within the molecule. For this compound, theoretical modeling could provide valuable insights into the preferred coordination modes of the ligand and the electronic structure of its hypothetical metal complexes. However, specific computational studies focusing on this compound are not found in the existing body of scientific literature.
Assessment of Complex Stability and Binding Energies
The stability of metal complexes and the binding energies between the metal and the ligand are fundamental aspects of coordination chemistry. These parameters can be assessed both experimentally and through computational chemistry. Theoretical calculations can provide quantitative estimates of binding energies, offering a deeper understanding of the strength and nature of the metal-ligand bond. While general principles of coordination chemistry suggest that semicarbazones form stable complexes, specific thermodynamic data regarding the stability and binding energies of this compound complexes are yet to be reported.
Mechanistic Organic Chemistry and Reactivity Studies
Kinetic Investigations of Semicarbazone Formation Reactions
The formation of a semicarbazone from a carbonyl compound like cyclooctanone (B32682) and semicarbazide (B1199961) is a classic condensation reaction in organic chemistry. wikipedia.org This reaction proceeds through a two-step mechanism: a nucleophilic addition of the semicarbazide to the carbonyl carbon, forming a carbinolamine intermediate, followed by an acid-catalyzed dehydration of this intermediate to yield the final semicarbazone product. asianpubs.org Kinetic studies of this reaction provide valuable insights into the factors governing the reactivity of the carbonyl group.
In a competitive reaction environment, the formation of cyclohexanone (B45756) semicarbazone has been identified as the kinetically controlled product, meaning it forms faster than the thermodynamically more stable 2-furaldehyde semicarbazone. spcmc.ac.inscribd.com This demonstrates that the rate of formation does not always correlate with the final product's stability. pbworks.com The reaction involving cyclohexanone and semicarbazide is reported to be approximately 60 times faster than the reaction with 2-furaldehyde. spcmc.ac.in
Kinetic studies on substituted tetrahydropyran-4-ones, which are also cyclic ketones, have shown that the reaction exhibits second-order kinetics. asianpubs.org The rate constants are influenced by the steric environment around the carbonyl group. asianpubs.org For instance, the introduction of a methyl group adjacent to the carbonyl group can lower the reaction rate significantly, indicating that the first step (nucleophilic attack) is the rate-limiting one. asianpubs.org If the second step (dehydration) were rate-limiting, a phenomenon known as steric acceleration would be observed. asianpubs.org
A competitive reaction study involving equimolar amounts of cyclohexanone, 2-furaldehyde, and semicarbazide hydrochloride revealed distinct kinetic profiles. When the reaction was allowed to proceed for only 20 seconds, the primary product isolated was cyclohexanone semicarbazone. spcmc.ac.in However, after 2.5 hours, the major product was 2-furaldehyde semicarbazone. spcmc.ac.in This highlights that cyclohexanone semicarbazone is the kinetic product, formed more rapidly, while the aldehyde-derived semicarbazone is the thermodynamic product, which is more stable and accumulates over time. spcmc.ac.in
The reactivity of carbonyl compounds in nucleophilic addition reactions, such as semicarbazone formation, is governed by both steric and electronic effects.
Electronic Factors: Aldehydes are generally more reactive than ketones. This is because the two alkyl groups in a ketone are electron-donating (+I effect), which reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it less susceptible to nucleophilic attack. Aldehydes, having only one alkyl group, are more electrophilic. Furthermore, electron-withdrawing groups near the carbonyl group increase its reactivity, while electron-donating groups decrease it. learncbse.in
Steric Factors: The rate of nucleophilic attack is also sensitive to steric hindrance around the carbonyl carbon. The transition state for the addition of semicarbazide involves a change in the coordination number of the carbonyl carbon from 3 to 4. asianpubs.org Bulky substituents attached to the carbonyl carbon hinder the approach of the nucleophile, slowing down the reaction. This is why ketones, with two substituents, are sterically more hindered and thus less reactive than aldehydes, which have only one. In the case of cyclic ketones like cyclooctanone, the ring conformation can also influence the accessibility of the carbonyl group. Studies on similar cyclic ketones have demonstrated a significant rate retardation as steric crowding around the carbonyl group increases. asianpubs.org
Mechanisms of Deprotection and Regeneration of Parent Carbonyls
Semicarbazones are stable, crystalline derivatives that serve as excellent protecting groups for aldehydes and ketones in organic synthesis. tandfonline.com Their use also facilitates the purification and characterization of carbonyl compounds. wikipedia.org Consequently, the development of mild and efficient methods for the regeneration of the parent carbonyl compound from the semicarbazone is a crucial step in synthetic chemistry. tandfonline.com
A variety of methods have been developed to cleave the C=N bond of semicarbazones and recover the parent carbonyl compound. Classical methods often rely on acid-catalyzed hydrolysis, but these conditions can be harsh and may not be suitable for molecules containing other acid-sensitive functional groups. tandfonline.com This has led to the development of milder oxidative and catalytic cleavage reactions. tandfonline.comtandfonline.com
Several modern reagents and techniques have proven effective for this transformation:
Bismuth Trichloride (BiCl₃) under Microwave Irradiation: This method offers a rapid and efficient cleavage of semicarbazones in high yields. tandfonline.com The reaction proceeds under mild conditions, minimizing the formation of side products. tandfonline.com
Quinolinium Dichromate (QDC): QDC can be used for the oxidative cleavage of semicarbazones under non-aqueous conditions, typically in refluxing acetonitrile. tandfonline.com This method provides the corresponding carbonyl compounds in excellent yields and avoids over-oxidation of aldehydes to carboxylic acids. tandfonline.com
Zirconium Sulfophenyl Phosphonate: This heterogeneous catalyst allows for the regeneration of carbonyls from semicarbazones under mild conditions. ijcce.ac.ir
Methylammonium Chlorochromate on Alumina: This solid-supported reagent provides a convenient method for cleaving carbon-nitrogen double bonds under non-aqueous conditions. ijcce.ac.ir
The table below summarizes the efficiency of various reagents in regenerating benzophenone (B1666685) from its semicarbazone, illustrating the effectiveness of different modern methods.
| Reagent/Method | Solvent | Time | Yield (%) |
| Bismuth Trichloride / Microwave | Tetrahydrofuran / Water | 8 min | 90 |
| Quinolinium Dichromate | Acetonitrile | 0.5 h | 92 |
| Cetyltrimethylammonium Peroxodisulfate | Dichloromethane | 1 h | 98 |
| Vanadomolybdophosphate | Acetone | 2.5 h | 92 |
This table presents a selection of methods and their reported yields for the deprotection of benzophenone semicarbazone, serving as a representative example. tandfonline.comtandfonline.comijcce.ac.ir
The recovery of a parent carbonyl from its semicarbazone derivative involves the cleavage of the carbon-nitrogen double bond (C=N). The two primary chemical pathways for this transformation are hydrolysis and oxidation.
Hydrolytic Cleavage: This is the reverse of the formation reaction. It is typically catalyzed by dilute mineral acids. tandfonline.comoup.com The mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water on the carbon atom. This leads to the formation of the original carbonyl compound and semicarbazide hydrochloride. While straightforward, this method's utility is limited by the requirement of acidic conditions, which can affect other functional groups within the molecule. tandfonline.com
Oxidative Cleavage: Many newer methods rely on oxidative cleavage, which often proceeds under milder, non-aqueous conditions. tandfonline.com Reagents like quinolinium dichromate (QDC) act as oxidizing agents that transform the semicarbazone moiety, facilitating its departure and the regeneration of the C=O double bond. tandfonline.com These methods are often advantageous as they can be more selective and compatible with a wider range of functional groups. acs.org The exact mechanisms can vary depending on the specific oxidant used, but they generally involve the oxidation of the hydrazone-like linkage.
Cyclooctanone Semicarbazone as an Intermediate in Organic Transformations
This compound, like other semicarbazones, serves as a valuable intermediate in organic synthesis, primarily in the context of protecting group chemistry. The carbonyl group is one of the most reactive functional groups, and its protection is often necessary during multi-step syntheses to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified.
The conversion of cyclooctanone to its semicarbazone derivative effectively masks the reactivity of the carbonyl group. Semicarbazones are highly crystalline and stable compounds, which makes them easy to handle and purify. researchgate.net This stability allows them to withstand a variety of reaction conditions that might otherwise affect a free ketone.
Once the desired transformations on other parts of the molecule are complete, the cyclooctanone can be readily regenerated from the semicarbazone intermediate using one of the deprotection methods described previously. Therefore, the use of this compound as a transient, protective intermediate is an important strategy that enhances the efficiency and selectivity of complex synthetic routes. tandfonline.com
Supramolecular Chemistry and Self Assembly Systems
Molecular Recognition Principles Applied to Cyclooctanone (B32682) Semicarbazone
Molecular recognition is the foundation of supramolecular chemistry, where molecules selectively bind to one another through a variety of non-covalent interactions. wikipedia.org The structure of cyclooctanone semicarbazone, featuring a flexible, hydrophobic cyclooctane (B165968) ring and a polar semicarbazone moiety rich in hydrogen bond donors and acceptors, provides distinct regions for potential molecular recognition events.
Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org While specific host-guest systems incorporating this compound as either host or guest have not been extensively documented, the molecule's features suggest potential design strategies.
The synthesis of a semicarbazone is a straightforward condensation reaction. For this compound, this involves reacting cyclooctanone with semicarbazide (B1199961), typically in a protic solvent like ethanol (B145695).
Reaction Scheme: (CH₂)₇CO + H₂NNHC(=O)NH₂ → (CH₂)₇C=NNHC(=O)NH₂ + H₂O
As a potential guest, the cyclooctane portion could fit into the hydrophobic cavities of macrocyclic hosts like cyclodextrins or calixarenes. The semicarbazone group could then extend out of the cavity, offering a site for secondary interactions or further functionalization.
Conversely, as a component of a larger host system, the semicarbazone unit is an effective binding site for guests capable of forming hydrogen bonds, such as carboxylic acids or amides. The design of such hosts often involves incorporating the semicarbazone motif into a more rigid, pre-organized macrocyclic or cleft-like structure to create a well-defined binding pocket.
The self-assembly and molecular recognition capabilities of this compound are governed by specific non-covalent interactions. The primary forces at play are hydrogen bonding and van der Waals forces.
Hydrogen Bonding: The semicarbazone moiety (-C=N-NH-C(=O)NH₂) is rich in hydrogen bonding sites. The amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the imine nitrogen (C=N) can act as hydrogen bond acceptors. In the solid state, semicarbazones commonly form centrosymmetric dimers through pairs of N−H⋯O hydrogen bonds. This interaction is highly directional and predictable, making it a powerful tool in crystal engineering.
| Interaction Type | Donor/Acceptor Site in this compound | Potential Partner | Significance |
|---|---|---|---|
| Hydrogen Bond | Donor: Amide N-H groups | Acceptor: Carbonyl O, Imine N, Solvent (e.g., DMSO), other guest molecules | Primary driving force for self-assembly into dimers, chains, or sheets. |
| Hydrogen Bond | Acceptor: Carbonyl C=O group | Donor: Amide N-H, Solvent (e.g., water, alcohols), other guest molecules | Key interaction for forming predictable dimeric motifs. |
| van der Waals Forces | Cyclooctane ring | Hydrophobic moieties of adjacent molecules or host cavities | Contribute to crystal packing efficiency and stabilization of host-guest complexes. |
Self-Assembly of this compound and Its Analogues
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The predictable hydrogen bonding of the semicarbazone unit makes it an excellent building block for designing self-assembling systems.
Solid State: In the solid state, the self-assembly of semicarbazones is highly directed by the strong and directional N−H⋯O hydrogen bonds. This typically results in the formation of well-defined supramolecular synthons, such as the R²₂(8) ring motif found in the centrosymmetric dimers of many semicarbazone derivatives. These primary structures can then further assemble into higher-order tapes, layers, or 3D networks through weaker interactions. While the specific crystal structure of this compound is not publicly available, analogues like cyclohexanone (B45756) semicarbazone show these characteristic hydrogen-bonded dimer motifs in their crystal structures. nih.gov
Solution: In solution, the self-assembly process is a dynamic equilibrium that is highly dependent on factors such as solvent polarity, concentration, and temperature. In nonpolar solvents, the strong hydrogen bonds would favor the formation of discrete, stable dimers or small oligomers. In polar, hydrogen-bond-competing solvents, self-assembly would be less favorable, and the molecule would likely exist as a monomer.
Mechanochemistry involves using mechanical force—such as grinding, milling, or shearing—to induce chemical transformations and control the formation of solid-state structures. cnr.it This solvent-free technique is an emerging green chemistry approach for synthesizing molecules and engineering supramolecular materials. beilstein-journals.org
Mechanochemical methods have been successfully applied to the synthesis of related compounds like ureas and thioureas, often resulting in quantitative yields without the need for bulk solvents. beilstein-journals.org This approach is particularly powerful for screening and producing different polymorphic forms or co-crystals of a target molecule.
While specific studies on the mechanochemical assembly of this compound are not reported, this technique could potentially be used to:
Synthesize the compound in a solvent-free manner by milling cyclooctanone and semicarbazide.
Create novel supramolecular structures by co-grinding this compound with other molecules (co-crystal formers) that can participate in hydrogen bonding.
Access metastable crystalline phases that are not obtainable from solution crystallization.
Functional Supramolecular Materials Based on Semicarbazone Linkages
The semicarbazone functional group is not only a versatile building block for constructing supramolecular architectures but can also impart specific functions to the resulting materials.
Coordination Chemistry and Sensing: The O=C-N-N=C atoms of the semicarbazone moiety can act as a chelating ligand for various metal ions. researchgate.net The coordination properties can be fine-tuned by modifying the ketone/aldehyde precursor. researchgate.net Supramolecular assemblies built from this compound could be designed to bind specific metal ions, leading to materials for sensing, separation, or catalysis. Upon metal binding, a change in the material's properties, such as color or fluorescence, could signal the presence of the target ion.
Self-Healing Materials: Supramolecular polymers are materials whose monomeric units are held together by reversible non-covalent bonds. The dynamic and reversible nature of the hydrogen bonds that define semicarbazone assemblies could be exploited to create self-healing materials. If the material is damaged, the non-covalent bonds can reform under appropriate conditions (e.g., heat), restoring the material's integrity.
Drug Delivery Systems: Host-guest systems are extensively studied for applications in drug delivery. nih.gov Although not specifically demonstrated for this compound, supramolecular capsules or frameworks built with semicarbazone linkages could encapsulate therapeutic guest molecules, protecting them and controlling their release.
Exploration of Cyclooctanone Semicarbazone in Advanced Materials Science
Design and Synthesis of Semicarbazone-Functionalized Materials
The design of materials functionalized with cyclooctanone (B32682) semicarbazone leverages its inherent chemical properties, particularly its capacity to act as a polydentate ligand. semanticscholar.org The synthesis strategies aim to integrate this molecule into larger systems, such as polymers or hybrid metal-organic structures, to create materials with tailored functionalities.
Incorporation into Polymeric Matrices or Hybrid Materials
The integration of semicarbazone derivatives into larger material frameworks is a key strategy for developing advanced materials. While direct incorporation into polymeric backbones is a viable approach for some functional molecules, a more common method for cyclooctanone semicarbazone is its use in the formation of hybrid materials, particularly through coordination with metal ions. nih.govresearchgate.net
These hybrid materials are often metal complexes where the semicarbazone acts as a ligand. sathyabama.ac.in For instance, copper (II) complexes with semicarbazone derivatives of cyclic aliphatic ketones, including cyclooctanone, have been synthesized. researchgate.net In one study, the cyclooctanone copper complex (referred to as CC8) was successfully employed as a precursor for the synthesis of copper oxide nanoparticles. researchgate.net This demonstrates the role of the semicarbazone complex as a building block in a bottom-up approach to creating nanomaterials, a class of hybrid materials with unique electronic and catalytic properties. The process involves the initial synthesis of the metal-semicarbazone complex, which is then used in a subsequent step to generate the final material.
The general synthesis of these metal-semicarbazone complexes involves reacting the semicarbazone ligand with a suitable metal salt, often in a 1:1 or 1:2 molar ratio, in a solvent like ethanol (B145695). researchgate.netrevistabionatura.com The resulting complex precipitates from the solution and can be isolated and characterized. revistabionatura.com This method highlights a straightforward pathway to creating discrete molecular units that can be further processed or used as functional components within a larger matrix.
Tailoring Material Properties through Molecular Design
The properties of semicarbazone-functionalized materials can be precisely controlled through the molecular design of the semicarbazone ligand itself. rsc.org By modifying the chemical structure, researchers can influence the electronic, mechanical, and thermal properties of the resulting material. The choice of the parent ketone—in this case, cyclooctanone—is a primary design consideration. The eight-membered aliphatic ring of cyclooctanone imparts specific steric and electronic characteristics to the semicarbazone ligand, distinguishing it from derivatives of aromatic or smaller aliphatic carbonyls.
Key aspects of molecular design include:
Steric Effects: The bulky cyclooctyl group can influence the coordination geometry of the resulting metal complexes, affecting crystal packing and intermolecular interactions.
Electronic Effects: While the cyclooctyl group is primarily an electron-donating alkyl group, modifications to other parts of the semicarbazone molecule (e.g., on the terminal amine) could introduce different electronic properties, altering the ligand field strength and the redox potential of the metal center in a complex.
Solubility: The aliphatic nature of the cyclooctyl group can enhance solubility in non-polar organic solvents, which is a critical parameter for solution-based processing of materials.
By systematically altering the molecular structure—for example, by using different metal ions with the same this compound ligand or by modifying the semicarbazone itself—a library of materials with a wide range of properties can be developed, from flexible dielectrics to robust plastics. rsc.org
Characterization of Semicarbazone-Based Materials
A comprehensive characterization is essential to understand the structure-property relationships in materials functionalized with this compound. This involves a suite of analytical techniques to probe the material's structure from the atomic to the macroscopic level.
Structural Analysis using X-ray Diffraction and Scattering Techniques
X-ray diffraction (XRD) is a primary tool for determining the crystal structure of semicarbazone-based materials, especially their metal complexes. lucideon.com By analyzing the diffraction pattern of a crystalline sample, it is possible to determine key structural parameters, including the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. lboro.ac.uk
For polycrystalline powder samples, powder XRD (PXRD) provides a characteristic fingerprint that can confirm the formation of a specific crystalline phase and assess its purity. researchgate.net For example, the formation of copper oxide nanoparticles from a this compound precursor was confirmed using XRD analysis. researchgate.net
Single-crystal X-ray diffraction offers a more detailed structural picture. Studies on related semicarbazone complexes have revealed distorted square planar or octahedral geometries around the central metal atom, with the semicarbazone ligand coordinating in a tridentate fashion through its imine nitrogen, carbonyl oxygen, and another donor atom. researchgate.netias.ac.in This detailed structural information is crucial for understanding the noncovalent interactions, such as hydrogen bonding and π-π stacking, that govern the material's supramolecular architecture. ias.ac.innih.gov
Below is a table showing representative crystallographic data for a related semicarbazone metal complex, illustrating the type of information obtained from single-crystal XRD analysis.
| Parameter | Value for a Representative Thiosemicarbazone Compound mdpi.com |
|---|---|
| Chemical Formula | C₁₅H₁₂F₃N₃S |
| Formula Weight | 323.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.2356(4) |
| b (Å) | 5.8893(2) |
| c (Å) | 20.0075(7) |
| β (°) | 98.663(2) |
| Volume (ų) | 1422.34(9) |
Spectroscopic Probing of Material Composition and Structure
Spectroscopic techniques are vital for confirming the synthesis of this compound and its derivatives, as well as for elucidating their molecular structure and bonding within a material. nanoient.org
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule. The IR spectrum of a semicarbazone typically shows distinct absorption bands corresponding to N-H stretching, C=O (carbonyl) stretching, C=N (imine) stretching, and N-N stretching vibrations. sathyabama.ac.innih.gov Upon coordination to a metal ion, shifts in the C=O and C=N stretching frequencies can provide evidence of bonding through these groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the molecular structure of the semicarbazone ligand in solution. nih.govgeneseo.edu The chemical shifts and coupling patterns of the protons and carbon atoms provide a detailed map of the molecular skeleton, confirming the successful condensation of cyclooctanone and semicarbazide (B1199961).
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Semicarbazones typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the C=N and C=O chromophores. sathyabama.ac.in When complexed with a transition metal, new absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion, often resulting in colored complexes. orientjchem.org
The table below summarizes typical spectroscopic data for semicarbazone derivatives.
| Spectroscopic Technique | Functional Group / Transition | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |
|---|---|---|
| FTIR | N-H Stretch | 3160 - 3450 ias.ac.innih.gov |
| C=O Stretch | 1660 - 1680 ias.ac.innih.gov | |
| C=N Stretch | 1570 - 1600 ias.ac.in | |
| N-N Stretch | 1150 - 1175 ias.ac.in | |
| UV-Vis | π→π | ~250 - 300 sathyabama.ac.in |
| n→π | ~300 - 400 sathyabama.ac.in |
Theoretical Modeling of Semicarbazone-Enhanced Materials
In parallel with experimental synthesis and characterization, theoretical modeling provides fundamental insights into the behavior of semicarbazone-enhanced materials. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and energetic properties of these systems. researchgate.netresearchgate.net
Theoretical studies can be used to:
Predict Molecular Geometries: DFT calculations can optimize the three-dimensional structure of this compound and its metal complexes, predicting bond lengths, bond angles, and dihedral angles. researchgate.net These calculated structures can be compared with experimental data from X-ray diffraction to validate the theoretical model.
Analyze Electronic Properties: Computational models can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is crucial for understanding the reactivity of the molecule and predicting its electronic behavior within a material. rsc.org
Investigate Reaction Mechanisms: DFT can be used to model the reaction pathways for the formation of semicarbazones, calculating activation energies and thermodynamic parameters for each step. researchgate.net This helps in understanding the kinetics and favorability of the synthesis process.
Simulate Spectroscopic Data: Theoretical calculations can predict vibrational frequencies (IR) and electronic transition energies (UV-Vis), which can be compared with experimental spectra to aid in their interpretation and assignment. nih.gov
For example, DFT studies on other semicarbazones have been used to analyze ring-chain isomerism and the thermodynamic favorability of cyclization reactions. mdpi.com Such computational approaches provide a molecular-level understanding that complements experimental observations and can guide the rational design of new materials based on this compound with desired properties.
Computational Prediction of Material Performance
In the vanguard of materials science, computational modeling serves as a powerful tool to forecast the behavior and performance of novel chemical compounds prior to their physical synthesis. For this compound, computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in elucidating its fundamental properties. These theoretical investigations provide a deep understanding of the molecule's structural, electronic, and thermodynamic characteristics, which are critical in assessing its potential for various applications in advanced materials.
The computational analysis of semicarbazone derivatives generally commences with the optimization of the molecular geometry to ascertain the most stable three-dimensional arrangement. researchgate.net Methodologies like DFT, particularly with hybrid functionals such as B3LYP, are frequently employed to compute essential geometric parameters including bond lengths, bond angles, and dihedral angles. researchgate.netorientjchem.org This information is foundational for predicting how the molecule will behave and interact within a larger material structure.
Furthermore, computational chemistry is adept at predicting the electronic landscape of a molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of a material's potential electronic applications, such as in semiconductors. rsc.orgresearchgate.net A smaller energy gap often correlates with higher chemical reactivity and lower kinetic stability.
Molecular Dynamics simulations offer a window into the temporal evolution of molecular systems, providing insights into the stability and intermolecular forces of this compound in a condensed state. researchgate.net These simulations can predict the self-assembly and packing of molecules in a solid, which dictates the bulk properties of the material. While specific computational studies on this compound are not widely available, the established theoretical frameworks for analogous organic compounds allow for a robust prediction of its material characteristics.
The following tables provide illustrative examples of the type of data that would be generated from computational studies on this compound. It is important to note that these values are hypothetical and serve to demonstrate the predictive power of such computational methods.
Table 1: Predicted Geometrical Parameters for this compound
This interactive table showcases the kind of structural data that can be obtained through DFT calculations, which are essential for understanding the molecule's shape and steric profile.
| Parameter | Predicted Value |
| C=N Bond Length (Å) | 1.29 |
| N-N Bond Length (Å) | 1.37 |
| C=O Bond Length (Å) | 1.24 |
| C-N-N Bond Angle (°) | 119.0 |
| N-N-C Bond Angle (°) | 116.5 |
| Note: The data in this table is for illustrative purposes and does not represent published experimental results. |
Table 2: Predicted Electronic Properties of this compound
This interactive table illustrates the electronic properties that can be calculated, which are critical for predicting the compound's behavior in electronic and optical devices.
| Property | Predicted Value (eV) |
| HOMO Energy | -6.82 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Energy Gap | 5.67 |
| Ionization Potential | 6.82 |
| Electron Affinity | 1.15 |
| Note: The data in this table is for illustrative purposes and does not represent published experimental results. |
By leveraging these predictive computational studies, researchers can gain significant insights into the intrinsic properties of this compound at the molecular level. This foundational knowledge is invaluable for the rational design and targeted development of new materials with tailored functionalities for specific advanced applications.
Q & A
Q. Q: What is the standard methodology for synthesizing cyclooctanone semicarbazone, and what analytical techniques validate its purity?
A: this compound is synthesized via condensation of cyclooctanone with semicarbazide hydrochloride under acidic conditions (e.g., sodium acetate buffer). The reaction is typically refluxed in ethanol or methanol, followed by crystallization . Purity is confirmed via melting point analysis, NMR (δ ~7.5–8.5 ppm for NH protons), and GC/MS for molecular ion peaks (e.g., m/z 197 for the parent ion) . Elemental analysis (±0.4% for C, H, N) further validates stoichiometry .
Advanced Synthesis
Q. Q: How do transition-metal catalysts like Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) alter the reactivity of this compound?
A: Wilkinson’s catalyst facilitates ligand transformations by cleaving C–N bonds in semicarbazones. For example, para-nitrobenzaldehyde semicarbazone reacts with Rh(I) to form dianionic C,N,O-donor complexes via C–NH₂ bond dissociation and amine incorporation. This compound could undergo similar metal-mediated rearrangements, enabling applications in coordination chemistry or catalysis . Reaction optimization requires inert atmospheres and amine co-ligands (e.g., triethylamine) to stabilize intermediates .
Structural Characterization
Q. Q: What advanced techniques resolve conformational ambiguities in this compound derivatives?
A: Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, coordination geometry, and noncovalent interactions (e.g., π-stacking in metal complexes). Hirshfeld surface analysis quantifies hydrogen bonding and van der Waals contacts, while cyclic voltammetry (CV) probes redox behavior (e.g., oxidative peaks at 0.52–0.97 V vs. SCE for Rh complexes) . For diastereomers (e.g., α- vs. β-semicarbazones), chiral GC columns or HPLC with polar stationary phases separate enantiomers .
Coordination Chemistry
Q. Q: How does this compound behave as a ligand in transition-metal complexes?
A: The semicarbazone acts as a tridentate ligand via its carbonyl oxygen, hydrazinic nitrogen, and imine nitrogen (NNO-donor). For example, Cu(II) complexes exhibit square-planar geometries with ligand-to-metal charge transfer (LMCT) bands at 450–600 nm. Rhodium and palladium complexes (e.g., [Pd(PPh₃)(ONN)Cl]) catalyze C–C coupling reactions (Suzuki, Heck) with turnover numbers >1,000 . Ligand denticity and electronic effects are tunable via substituents on the semicarbazone backbone .
Data Contradictions
Q. Q: Why do yields vary in cyclooctyne synthesis from this compound?
A: Cyclooctyne synthesis via selenadiazole intermediates (from SeO₂ oxidation) yields 34–40% due to competing side reactions (e.g., selenium elimination inefficiency). Pyrolysis conditions (170–220°C) and solvent purity (e.g., anhydrous THF) critically influence product distribution. GC/MS analysis identifies by-products like cyclooctenone, suggesting incomplete dehydrogenation .
Thermal Stability
Q. Q: What factors govern the thermal decomposition of this compound?
A: Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, primarily via N₂ and NH₃ release. Kinetic studies (Kissinger method) reveal activation energies of 80–120 kJ/mol, dependent on crystallinity. Metal complexes (e.g., Fe(III)) exhibit higher stability (ΔT ~250°C) due to coordination-induced rigidity .
Biological Relevance
Q. Q: What pharmacological mechanisms are hypothesized for semicarbazone metal complexes?
A: Cu(II) and Zn(II) complexes disrupt enzymatic activity via metal-ligand synergism. For example, Cu-semicarbazones inhibit angiotensin-converting enzyme (ACE) in hypertensive rat models, reducing systolic pressure by 15–20 mmHg. Anticancer activity correlates with ROS generation and DNA intercalation, validated via MTT assays (IC₅₀ ~5–20 µM) .
Methodological Pitfalls
Q. Q: How do reaction conditions influence diastereomer formation in semicarbazone derivatives?
A: Steric effects and solvent polarity dictate diastereoselectivity. For (-)-carvone semicarbazone, ethanol favors the α-isomer (mp 162–163°C), while aqueous ethanol promotes the β-form (mp 141–142°C). Kinetic vs. thermodynamic control is confirmed via time-resolved NMR .
Analytical Challenges
Q. Q: What spectroscopic artifacts arise in characterizing semicarbazone tautomers?
A: Keto-enol tautomerism in solution (e.g., DMSO-d₆) splits NMR signals (e.g., NH protons at δ 10.2 and 11.4 ppm). IR spectroscopy distinguishes tautomers via C=O (1680 cm⁻¹) vs. C=N (1620 cm⁻¹) stretches. Solid-state IR and SC-XRD provide unambiguous assignments .
Catalytic Applications
Q. Q: Can heterodinuclear Pd–Ru complexes of semicarbazones enhance catalytic efficiency in cross-coupling?
A: Yes. Pd–Ru complexes (e.g., [Pd(PPh₃)(ONN)Ru(CO)Cl]) show turnover frequencies 2–3× higher than mononuclear analogs in Suzuki–Miyaura reactions (yields >90% for aryl bromides). The Ru center activates aryl chlorides via σ-bond metathesis, while Pd mediates transmetalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
